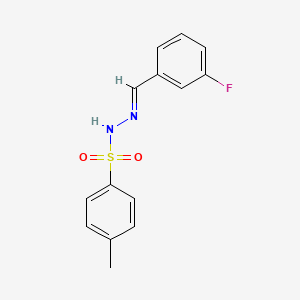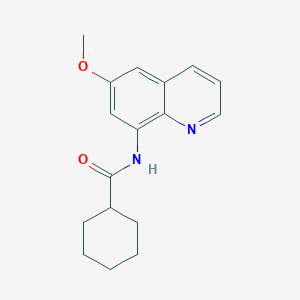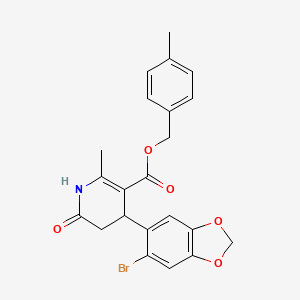![molecular formula C15H22N2O4 B5600437 1-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5600437.png)
1-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The compound is part of a broader category of chemicals studied for their reactivity and potential applications in synthetic chemistry. For instance, research into pyridine derivatives has led to novel methods for synthesizing pyridinols, which exhibit interesting antioxidant properties. These compounds, including 2,4-dimethyl-3-pyridinols and their derivatives, have been synthesized from bromopyridine precursors, showcasing the versatility and reactivity of pyridine-based compounds in creating antioxidants with potential pharmaceutical applications (Wijtmans et al., 2004).
Antioxidant Properties
The study of 6-substituted-2,4-dimethyl-3-pyridinols revealed that these compounds are among the most effective phenolic chain-breaking antioxidants reported, demonstrating the significant potential of pyridine derivatives in developing new antioxidant agents. This research underscores the potential for compounds like 1-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol to contribute to antioxidant science, with implications for health and disease prevention (Wijtmans et al., 2004).
Ligand Synthesis for Supramolecular Chemistry
Another area of application is the synthesis of pyridine-based ligands for use in supramolecular chemistry. The preparation of 2,6-bis(trimethyltin)pyridine as a precursor for Stille-type coupling procedures illustrates the compound's role in constructing complex molecules, including bipyridines and terpyridines. These ligands are foundational in developing coordination compounds and materials with specific electronic and structural properties, indicating the versatility of pyridine derivatives in materials science (Schubert & Eschbaumer, 1999).
Photophysical Properties and OLED Applications
Furthermore, pyridine derivatives have been explored for their photophysical properties, leading to the development of blue-emitting heteroleptic Ir(III) phosphors. These compounds, derived from pyridine analogs, have demonstrated significant potential as blue dopants for phosphorescent organic light-emitting diodes (OLEDs), highlighting the role of pyridine derivatives in advancing display technology and lighting applications (Duan et al., 2015).
Eigenschaften
IUPAC Name |
(2,6-dimethoxypyridin-3-yl)-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-14(2)8-17(9-15(14,3)19)13(18)10-6-7-11(20-4)16-12(10)21-5/h6-7,19H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFQJDAHESGVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)O)C(=O)C2=C(N=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-6-(3,4-difluorobenzoyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5600361.png)
![3-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5600362.png)
![5-(2-chlorophenyl)-N-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)methyl]-2-furamide](/img/structure/B5600373.png)
![2-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(2-fluoroethyl)-5-methoxybenzamide](/img/structure/B5600380.png)
![[1-[3-(3-chlorophenyl)propanoyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5600387.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone](/img/structure/B5600394.png)

![1-(4-methylphenyl)-4-[4-(1H-pyrazol-3-yl)benzoyl]-2-piperazinone](/img/structure/B5600406.png)
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5600413.png)
![tert-butyl 3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5600434.png)


![(2-{4-[4-cyclopropyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5600454.png)
